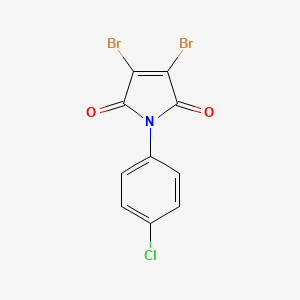

![molecular formula C10H7F3OS B1406725 (7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol CAS No. 1171926-67-2](/img/structure/B1406725.png)

(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol

Descripción general

Descripción

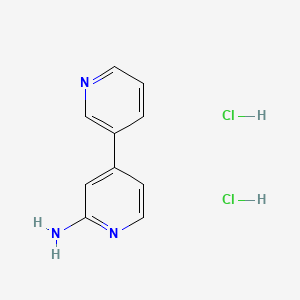

“(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as benzo[b]thiophenes . Benzo[b]thiophenes are crucial in medicinal chemistry due to their broad biological properties and diverse applications in material science .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes, which includes “(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol”, can be achieved via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been demonstrated by the synthesis of various 2-substituted benzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of “(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol” is characterized by a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . The compound also contains a trifluoromethyl group, which contributes to its unique properties .Chemical Reactions Analysis

The chemical reactions involving “(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol” are typically centered around the thiophene ring. For instance, the Sonogashira cross-coupling reaction between aryl or alkenyl halides with terminal alkynes in the presence of a transition-metal catalyst is a powerful method to prepare alkyl-aryl and diaryl-substituted acetylenes .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Hydrogen-Bonded Chains Formation : In the study of crystal structures of related compounds, it was found that molecules form hydrogen-bonded chains involving both tetrazole and methanol, demonstrating the compound's utility in crystallography and materials science (Penthala et al., 2016).

Solar Cell Enhancement

- Efficiency Enhancement in Solar Cells : A significant efficiency enhancement in polymer solar cells was observed through methanol treatment, highlighting the role of similar compounds in photovoltaic technology (Zhou et al., 2013).

Synthesis of Derivatives

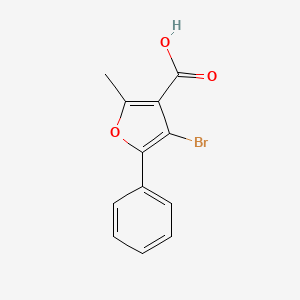

- Production of 3,4-Dihydro-2H-benzo[b][1,4]thiazine/Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, which are structurally related, underwent a smooth aza-Piancatelli rearrangement to afford corresponding benzo[b][1,4]thiazine or oxazine derivatives, useful in chemical synthesis (Reddy et al., 2012).

Crystallography and Molecular Conformation

- Conformation and Crystal Structure Analysis : Investigations into the crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives revealed insights into molecular conformations, which can be crucial for understanding the properties of similar compounds in various applications (Katzsch et al., 2016).

Fluorescence and Ligand Studies

- Fluorescence Enhancement by Silver Ion Binding : A study showed that 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, structurally similar, acts as a highly selective chemosensor for Ag(+) ions, pointing to potential applications in fluorescence-based sensing technologies (Tharmaraj et al., 2012).

Photovoltaic Performance

- Influence of Annealing on Photovoltaic Performance : Research on di-2-thienyl-2,1,3-benzothiadiazole derivatives in solar cell applications showed that the positioning of functional groups significantly affects photovoltaic performance, relevant for designing materials with similar molecular structures (Helgesen et al., 2010).

Mecanismo De Acción

While the specific mechanism of action for “(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol” is not explicitly stated in the retrieved information, it’s worth noting that thiophene derivatives are known to exhibit a wide range of therapeutic properties. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Direcciones Futuras

The future directions for “(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol” could involve further exploration of its therapeutic potential. Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity could be a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

[7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWYKJYWPWYPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)

![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406660.png)

![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)